REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=[O:2].[Na+].[Na+].[CH2:7]([CH2:9][NH2:10])[OH:8].ON1[C:16](=O)[CH2:15][CH2:14][C:13]1=O.O1[CH2:24][CH2:23]OCC1>O>[CH:13]1[C:13]2[CH:23]([CH2:24][O:4][C:1]([NH:10][CH2:9][CH2:7][OH:8])=[O:2])[C:16]3[C:15](=[CH:16][CH:13]=[CH:14][CH:15]=3)[C:14]=2[CH:16]=[CH:15][CH:14]=1 |f:0.1.2|
|
Name
|
9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Fmoc-O-Su
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at once is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added successively to the clear solution
|
Type
|
CUSTOM
|
Details
|
The pulpy reaction mixture which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |